molecular formula C11H11BrN2O2 B1179290 Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 135995-46-9

Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1179290
CAS No.: 135995-46-9
M. Wt: 283.12 g/mol
InChI Key: QWMLJHQQNIZXHR-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 5-position and an ethyl ester group at the 2-position of the imidazo[1,2-A]pyridine core makes this compound particularly interesting for various chemical and biological applications .

Scientific Research Applications

Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

  • Ethyl 5-bromoimidazo[1,2-A]pyrazine-2-carboxylate
  • 7-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester
  • 5-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester
  • 6-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester

Comparison: Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the ethyl ester group at the 2-position and the bromine atom at the 5-position distinguishes it from other similar compounds. These structural features contribute to its unique chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-14-9(12)4-3-5-10(14)13-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMLJHQQNIZXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743371
Record name Ethyl (5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135995-46-9
Record name Ethyl (5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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